4-(Dimethylamino)naphthalen-1-ol hydrochloride
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Overview
Description
4-(Dimethylamino)naphthalen-1-ol hydrochloride is a chemical compound with the molecular formula C₁₂H₁₄ClNO and a molecular weight of 223.7 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(Dimethylamino)naphthalen-1-ol hydrochloride typically involves the reaction of 4-(Dimethylamino)naphthalen-1-ol with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-(Dimethylamino)naphthalen-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: It can be reduced to form different derivatives depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Dimethylamino)naphthalen-1-ol hydrochloride is widely used in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe in various chemical analyses.
Biology: The compound is employed in fluorescence microscopy and other imaging techniques due to its fluorescent properties.
Medicine: It is investigated for potential therapeutic applications and as a diagnostic tool in medical research.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)naphthalen-1-ol hydrochloride involves its interaction with specific molecular targets. The compound’s effects are primarily due to its ability to act as a fluorescent probe, binding to various biomolecules and emitting fluorescence upon excitation. This property is utilized in imaging and diagnostic applications .
Comparison with Similar Compounds
4-(Dimethylamino)naphthalen-1-ol hydrochloride can be compared with other similar compounds such as:
4-(Dimethylamino)-1-naphthaldehyde: This compound has similar structural features but differs in its functional groups, leading to different chemical properties and applications.
1,8-Naphthalimide derivatives: These compounds also exhibit fluorescent properties and are used in similar applications but have different structural frameworks.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and fluorescence characteristics.
Properties
IUPAC Name |
4-(dimethylamino)naphthalen-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c1-13(2)11-7-8-12(14)10-6-4-3-5-9(10)11;/h3-8,14H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVDCGIVLSMFEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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